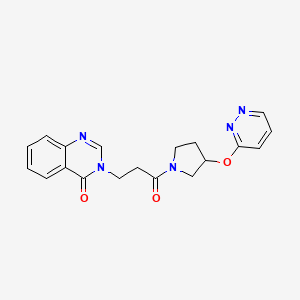![molecular formula C27H25N3O5 B2734394 Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 886174-05-6](/img/no-structure.png)
Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains an ethyl carboxylate group, an amino group, a methyl group, and a benzyl group. It also features a spiro[indoline-3,4’-pyrano[3,2-c]pyridine] core, which is a type of spirocyclic compound where two rings share a single atom .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
The compound and its derivatives are utilized in synthesizing diverse heterocyclic structures through multi-component reactions. For example, Sal’nikova et al. (2017) described the synthesis of substituted ethyl 2-amino-3-cyano-2′,5-dioxo-5′-phenyl-1′,2′,5,7-tetrahydrospiro[furo[3,4-b]pyran-4,3′-pyrrole]-2′-carboxylates by a one-pot reaction involving ethyl 2-phenyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-3-carboxylates with malononitrile and furan-2,4(3H,5H)-dione, showcasing its role in generating spiro heterocycles (Sal’nikova, Dmitriev, & Maslivets, 2017). This highlights the compound's utility in constructing complex molecular architectures, indicative of its potential in materials science and organic synthesis.
Application in Heterocyclic Synthesis
Moreover, the compound's reactivity has been leveraged to fabricate novel heterocyclic structures with potential biological activity. Rahmati et al. (2012) detailed a one-pot, three-component condensation reaction yielding 2,6'-dioxo-1',5',6',7'-tetrahydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitriles, emphasizing its utility in creating bioactive molecules (Rahmati, Kenarkoohi, & Khavasi, 2012).
Photodiode Applications
Interestingly, the compound and its derivatives have also found applications beyond organic synthesis. Elkanzi et al. (2020) explored the design and optical characterization of a novel ethyl derivative for photodiode applications, demonstrating its utility in the development of organic electronic devices (Elkanzi, Farag, Roushdy, & Mansour, 2020). This showcases the compound's versatility and potential in both synthetic organic chemistry and applied materials science.
Eigenschaften
CAS-Nummer |
886174-05-6 |
|---|---|
Molekularformel |
C27H25N3O5 |
Molekulargewicht |
471.513 |
IUPAC-Name |
ethyl 2-amino-7-methyl-1'-[(3-methylphenyl)methyl]-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate |
InChI |
InChI=1S/C27H25N3O5/c1-4-34-25(32)22-23(28)35-20-13-16(3)29-24(31)21(20)27(22)18-10-5-6-11-19(18)30(26(27)33)14-17-9-7-8-15(2)12-17/h5-13H,4,14,28H2,1-3H3,(H,29,31) |
InChI-Schlüssel |
UCSXPOKIBLMEST-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC5=CC=CC(=C5)C)C(=O)NC(=C2)C)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[4-(pentyloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2734312.png)
![2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2734314.png)
![N-(4-bromo-3-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2734315.png)

![methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B2734319.png)
![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)acetic acid](/img/structure/B2734320.png)


![N-(4-acetylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2734329.png)
![N-(2-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2734330.png)
![4-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2734331.png)
![1-(2,4-difluorophenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2734332.png)
![[3-(1H-Pyrazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2734334.png)